2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid
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Overview
Description
2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a fluoro group and an indole moiety linked via a sulfamoyl bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group, and finally the attachment of the benzoic acid moiety. Key steps may include:
Indole Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfamoylation: The indole derivative can be reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Benzoic Acid Attachment: The final step involves coupling the sulfamoyl-indole intermediate with a fluoro-substituted benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The fluoro group on the benzoic acid can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s binding affinity and specificity . The fluoro group can also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of the indole-sulfamoyl moiety.
Indole-2-carboxylic acid: Contains the indole core but lacks the benzoic acid and sulfamoyl groups.
Sulfamoylbenzoic acids: Various derivatives with different substituents on the benzoic acid core.
Uniqueness
2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid is unique due to its combination of a fluoro-substituted benzoic acid core with an indole-sulfamoyl moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-14-8-12(5-6-13(14)16(20)21)24(22,23)18-9-11-7-10-3-1-2-4-15(10)19-11/h1-8,18-19H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRFTOAOEBFMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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